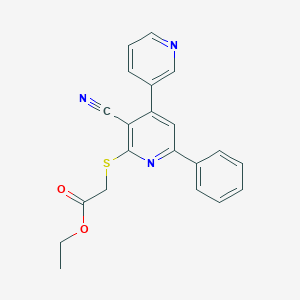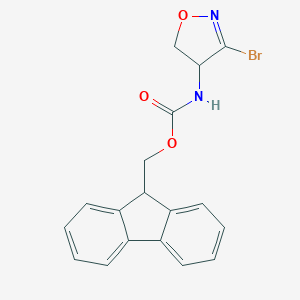
Ethyl 2-(3-cyano-6-phenyl-4-pyridin-3-ylpyridin-2-yl)sulfanylacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(3-cyano-6-phenyl-4-pyridin-3-ylpyridin-2-yl)sulfanylacetate is a complex organic compound that features a unique structure combining pyridine and phenyl groups with a thioether linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-cyano-6-phenyl-4-pyridin-3-ylpyridin-2-yl)sulfanylacetate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide.
Thioether Formation: The thioether linkage is formed by reacting the pyridine derivative with an appropriate thiol compound under basic conditions.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Ethyl 2-(3-cyano-6-phenyl-4-pyridin-3-ylpyridin-2-yl)sulfanylacetate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated pyridines.
科学研究应用
Ethyl 2-(3-cyano-6-phenyl-4-pyridin-3-ylpyridin-2-yl)sulfanylacetate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies to understand the interaction of pyridine derivatives with biological systems.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
作用机制
The mechanism of action of Ethyl 2-(3-cyano-6-phenyl-4-pyridin-3-ylpyridin-2-yl)sulfanylacetate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano and pyridine groups can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- (3-Cyano-4-methyl-6-phenyl-pyridin-2-ylsulfanyl)-acetic acid methyl ester .
- Ethyl 2-((3-cyano-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridin-2-yl)thio)acetate .
Uniqueness
Ethyl 2-(3-cyano-6-phenyl-4-pyridin-3-ylpyridin-2-yl)sulfanylacetate is unique due to its combination of a cyano group, a pyridine ring, and a thioether linkage. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C21H17N3O2S |
|---|---|
分子量 |
375.4 g/mol |
IUPAC 名称 |
ethyl 2-(3-cyano-6-phenyl-4-pyridin-3-ylpyridin-2-yl)sulfanylacetate |
InChI |
InChI=1S/C21H17N3O2S/c1-2-26-20(25)14-27-21-18(12-22)17(16-9-6-10-23-13-16)11-19(24-21)15-7-4-3-5-8-15/h3-11,13H,2,14H2,1H3 |
InChI 键 |
RLVGVXHZYQUIRJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CSC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CN=CC=C3)C#N |
规范 SMILES |
CCOC(=O)CSC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CN=CC=C3)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(ethylamino)-5-hydroxy-7-oxo-4H-thieno[3,2-b]pyridine-3-carbonitrile](/img/structure/B343908.png)





![S,S-bis[2-(acetylamino)ethyl] dithiocarbonate](/img/structure/B343921.png)


![6-Phenyl-4,6,8-triazahexacyclo[7.4.0.02,12.03,11.04,8.010,13]tridecane-5,7-dione](/img/structure/B343929.png)
![2-[(phenylsulfanyl)methoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B343930.png)
![2,4-Dimethyl-5,6-diphenyltetracyclo[5.4.2.0~2,6~.0~8,11~]trideca-4,12-dien-3-one](/img/structure/B343932.png)
![Dimethyl 3-chloro-4-(trichloromethyl)tricyclo[4.2.2.0~2,5~]dec-9-ene-7,8-dicarboxylate](/img/structure/B343933.png)
